molecular formula C13H19ClN2 B8356305 4-Chloro-1-amino-2-(cyclohexylmethyl)aminobenzene

4-Chloro-1-amino-2-(cyclohexylmethyl)aminobenzene

Cat. No. B8356305
M. Wt: 238.75 g/mol
InChI Key: XXFZDUZSCZDHRW-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 7.2 g of the compound obtained in step B) and 6.7 g of 1,1'-carbonyldiimidazole in 100 ml of acetonitrile is refluxed for 5 minutes. The solvent is evaporated off under vacuum, the residue is taken up with water, extracted with DCM, washed with a saturated solution of NaHCO3 and dried over Na2SO4 and the solvent is evaporated off under vacuum. The residue is chromatographed on silica using a DCM/MeOH mixture (95/5; v/v) as the eluent to give 5.6 g of the expected product. M.p.=173° C.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH:9][CH2:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:3]=1.[C:17](N1C=CN=C1)(N1C=CN=C1)=[O:18]>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:17](=[O:18])[N:9]([CH2:10][CH:11]3[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]3)[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)NCC1CCCCC1
Name
Quantity
6.7 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica using a DCM/MeOH mixture (95/5; v/v) as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(NC(N2CC2CCCCC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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